2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid
Overview
Description
2-[2-(4’-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid is an organic compound with the molecular formula C17H13ClO3 It is characterized by the presence of a biphenyl group substituted with a chlorine atom and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4’-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid typically involves the following steps:
Formation of the Biphenyl Intermediate: The initial step involves the formation of the biphenyl intermediate through a Suzuki-Miyaura coupling reaction. This reaction uses a palladium catalyst to couple a halogenated biphenyl with a boronic acid derivative.
Introduction of the Acrylic Acid Moiety: The biphenyl intermediate is then reacted with an appropriate acrylic acid derivative under basic conditions to introduce the acrylic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylic acid moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group in the compound, converting it to an alcohol.
Substitution: The chlorine atom on the biphenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.
Major Products:
Oxidation: Oxidized derivatives of the acrylic acid moiety.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(4’-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[2-(4’-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
- 2-[2-(4’-Bromo-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid
- 2-[2-(4’-Methyl-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid
- 2-[2-(4’-Methoxy-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid
Comparison:
- Uniqueness: The presence of the chlorine atom in 2-[2-(4’-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs with different substituents.
- Reactivity: The chlorine substituent can participate in nucleophilic substitution reactions, providing a versatile handle for further functionalization.
- Applications: While similar compounds may share some applications, the specific properties of the chlorine-substituted compound make it particularly useful in the synthesis of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)phenyl]-2-methylidene-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-11(17(20)21)10-16(19)14-4-2-12(3-5-14)13-6-8-15(18)9-7-13/h2-9H,1,10H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQRIKISCRTEMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431666 | |
Record name | 4-(4'-Chloro[1,1'-biphenyl]-4-yl)-2-methylidene-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58211-82-8 | |
Record name | 4-(4'-Chloro[1,1'-biphenyl]-4-yl)-2-methylidene-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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